5-Phenylisobenzofuran-1,3-dione
Overview
Description
5-Phenylisobenzofuran-1,3-dione is an organic compound with the molecular formula C14H8O3 and a molecular weight of 224.21 g/mol It is a derivative of isobenzofuran and features a phenyl group attached to the 5-position of the isobenzofuran-1,3-dione core
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which 5-phenylisobenzofuran-1,3-dione belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran compounds are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran compounds are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The compound’s molecular weight (22422) and its physical form (white to yellow solid) suggest that it may have certain bioavailability characteristics .
Result of Action
Benzofuran compounds are known to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of benzofuran compounds .
Biochemical Analysis
Biochemical Properties
5-Phenylisobenzofuran-1,3-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially leading to the modulation of reactive oxygen species (ROS) levels . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of key signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, this compound can alter gene expression profiles, leading to changes in the expression of genes related to apoptosis, cell cycle regulation, and stress responses . These cellular effects highlight the compound’s potential as a therapeutic agent in treating various diseases.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on target enzymes, leading to their inhibition or activation . This binding can result in the modulation of enzymatic activity, affecting metabolic pathways and cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular mechanisms are essential for understanding the compound’s therapeutic potential and its effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular processes, such as increased oxidative stress and altered gene expression . These temporal effects are important for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, this compound can induce toxic effects, such as liver damage and oxidative stress . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes . For example, it has been shown to inhibit enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in energy metabolism and cellular respiration . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Additionally, this compound can bind to plasma proteins, affecting its bioavailability and distribution in tissues . These transport and distribution mechanisms are important for understanding the compound’s pharmacokinetics and its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific compartments or organelles within the cell, such as the mitochondria or nucleus . This localization is mediated by targeting signals and post-translational modifications that direct the compound to its site of action . Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Phenylisobenzofuran-1,3-dione can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with benzene in the presence of a Lewis acid catalyst such as aluminum trichloride. The reaction typically occurs at elevated temperatures (around 80°C) and involves the formation of an intermediate, which is then cyclized to form the final product .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. One such method includes the use of acetic anhydride as a reagent, which facilitates the cyclization process and improves the overall yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 5-Phenylisobenzofuran-1,3-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Molecular oxygen, hydrogen peroxide, subcritical water.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
5-Phenylisobenzofuran-1,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and interactions due to its unique structural properties.
Comparison with Similar Compounds
Isobenzofuran-1,3-dione: Lacks the phenyl group, resulting in different chemical properties and reactivity.
Benzofuran: A simpler structure without the dione functionality, leading to distinct biological and chemical behavior.
Phthalic Anhydride: A precursor in the synthesis of 5-Phenylisobenzofuran-1,3-dione, with different applications and reactivity.
Uniqueness: this compound is unique due to the presence of both the phenyl group and the isobenzofuran-1,3-dione core. This combination imparts specific chemical properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-phenyl-2-benzofuran-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O3/c15-13-11-7-6-10(8-12(11)14(16)17-13)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRAFABYXOZRDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=O)OC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00325306 | |
Record name | 3,4-Biphenyldicarboxylic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00325306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955-16-8 | |
Record name | 5-Phenyl-1,3-isobenzofurandione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=955-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 409605 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000955168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Biphenyldicarboxylic anhydride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409605 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Biphenyldicarboxylic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00325306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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